Cas no 1153972-20-3 (1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide)

1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide
- NE43144
- Z992717278
- 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide
-
- インチ: 1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18)
- InChIKey: MQCSPKJZWPNXBH-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(CCC2C=CC(=CC=2)N)CC1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 266
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 72.4
1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62396-0.05g |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
Enamine | EN300-62396-1.0g |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
Enamine | EN300-62396-2.5g |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
Enamine | EN300-62396-0.25g |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
Enamine | EN300-62396-0.5g |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
Enamine | EN300-62396-5.0g |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
Aaron | AR01A9GQ-1g |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95% | 1g |
$672.00 | 2025-02-10 | |
1PlusChem | 1P01A98E-250mg |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95% | 250mg |
$286.00 | 2023-12-26 | |
1PlusChem | 1P01A98E-500mg |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95% | 500mg |
$499.00 | 2023-12-26 | |
1PlusChem | 1P01A98E-100mg |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
1153972-20-3 | 95% | 100mg |
$219.00 | 2023-12-26 |
1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamideに関する追加情報
Introduction to 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide (CAS No. 1153972-20-3)
1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1153972-20-3, this compound represents a unique structural motif that combines a piperidine ring with an amine-substituted phenyl group, linked through an ethyl chain. This configuration endows the molecule with distinct chemical and pharmacological properties, making it a subject of interest for further exploration in drug discovery and development.
The structural framework of 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide is characterized by its piperidine core, which is a common scaffold in many bioactive molecules. Piperidines are known for their ability to interact with biological targets such as enzymes and receptors, often leading to therapeutic effects. The presence of the 4-aminophenyl group introduces additional functionality, allowing for potential interactions with various biological systems. The ethyl bridge between the piperidine and phenyl groups provides flexibility to the molecule, which can influence its pharmacokinetic behavior.
In recent years, there has been growing interest in developing novel compounds that incorporate piperidine derivatives due to their reported efficacy in treating a range of disorders. The amine functionality in 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide offers opportunities for further chemical modifications, enabling the synthesis of analogs with enhanced pharmacological properties. Such modifications can be tailored to optimize solubility, bioavailability, and target specificity.
One of the key areas where 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide shows promise is in the development of central nervous system (CNS) therapeutics. Piperidine derivatives have been extensively studied for their potential in treating neurological and psychiatric disorders. The combination of the piperidine ring and the 4-aminophenyl moiety may contribute to favorable interactions with neurotransmitter systems, making this compound a candidate for further investigation in this field.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for their biological activity. These tools allow researchers to predict how 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide might interact with specific targets, providing insights into its potential therapeutic applications. For instance, virtual screening studies have suggested that this molecule could exhibit inhibitory effects on certain enzymes implicated in inflammation and pain pathways.
The synthesis of 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the piperidine-phenyl linkage, followed by functional group transformations to introduce the amine and carboxamide groups. Advances in synthetic methodologies have enabled more efficient and sustainable routes to complex molecules like this one, reducing waste and improving scalability.
Evaluation of the pharmacological profile of 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide is crucial for determining its suitability as a lead compound or intermediate in drug development. Preclinical studies often involve assessing its binding affinity to biological targets, as well as its metabolic stability and toxicity profile. These studies provide essential data for guiding further optimization efforts and ultimately deciding whether to proceed with clinical trials.
The role of 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide in medicinal chemistry extends beyond its potential as a standalone therapeutic agent. It can also serve as a building block for more complex molecules designed through structure-based drug design or fragment-based approaches. By leveraging the unique properties of this compound, researchers can develop novel derivatives with improved efficacy and reduced side effects.
In conclusion, 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide (CAS No. 1153972-20-3) represents a promising candidate for further exploration in pharmaceutical research. Its distinctive structure combines elements known to interact favorably with biological systems, offering potential applications in treating various disorders. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of drug discovery and development.
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